molecular formula C19H22Cl2N2O2S B3505700 1-(2,5-dichlorophenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine

1-(2,5-dichlorophenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine

Cat. No.: B3505700
M. Wt: 413.4 g/mol
InChI Key: VOCOIDTZTIAAFD-UHFFFAOYSA-N
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Description

1-(2,5-dichlorophenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine, also known as TCS 1102, is a chemical compound that has gained considerable attention in scientific research due to its potential therapeutic applications. TCS 1102 belongs to the class of piperazine derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine 1102 is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound 1102 has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound 1102 has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound 1102 has been found to induce apoptosis by activating caspase-3 and caspase-9 and inhibiting Bcl-2 expression. This compound 1102 has also been shown to inhibit cell cycle progression by blocking the G1/S phase transition. In addition, this compound 1102 has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and microglia. Moreover, this compound 1102 has shown neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(2,5-dichlorophenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine 1102 is its high potency and selectivity towards its target molecules. This compound 1102 has been found to have minimal toxicity and side effects in animal models, making it a promising candidate for further preclinical and clinical studies. However, one of the limitations of this compound 1102 is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research and development of 1-(2,5-dichlorophenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine 1102. One of the directions is to optimize the synthesis method to improve the yield and purity of this compound 1102. Another direction is to investigate the pharmacokinetic properties of this compound 1102 in animal models and human subjects to determine its optimal dosage and administration route. Furthermore, future studies can focus on the potential therapeutic applications of this compound 1102 in other diseases such as cardiovascular diseases and metabolic disorders. Finally, the development of this compound 1102 derivatives with improved solubility and pharmacokinetic properties may lead to the discovery of more potent and selective compounds for therapeutic use.
Conclusion:
In conclusion, this compound 1102 is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its high potency and selectivity towards its target molecules make it an attractive candidate for further preclinical and clinical studies. However, further research is needed to optimize its synthesis method, determine its pharmacokinetic properties, and investigate its potential therapeutic applications in other diseases.

Scientific Research Applications

1-(2,5-dichlorophenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine 1102 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound 1102 has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In addition, this compound 1102 has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, this compound 1102 has shown promising results in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-4-(2,4,5-trimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O2S/c1-13-10-15(3)19(11-14(13)2)26(24,25)23-8-6-22(7-9-23)18-12-16(20)4-5-17(18)21/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCOIDTZTIAAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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